molecular formula C16H17NO3 B3089261 (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one CAS No. 1190614-95-9

(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one

Cat. No.: B3089261
CAS No.: 1190614-95-9
M. Wt: 271.31 g/mol
InChI Key: YJLIFTWPIFVOFN-AWEZNQCLSA-N
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Description

(4S)-4-Benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one is a chiral 1,3-oxazolidin-2-one derivative characterized by a benzyl group at the 4th position (S-configuration) and a hex-5-ynoyl moiety at the 3rd position. This compound is primarily utilized in asymmetric synthesis, particularly in Diels-Alder (D-A) reactions, where its stereochemical features enable high diastereoselectivity. For example, when used with Ti-TADDOLate as a chiral Lewis acid, it achieves up to 92% diastereomeric excess (d.e.) in cycloaddition reactions . Its structural rigidity and electron-withdrawing groups make it a valuable scaffold for constructing complex heterocycles and bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h1,4,6-9,14H,3,5,10-12H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLIFTWPIFVOFN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxazolidinone ring, which can be derived from amino alcohols.

    Formation of the Oxazolidinone Ring: The amino alcohol undergoes cyclization with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Hex-5-ynoyl Chain: The hex-5-ynoyl chain is attached through an acylation reaction, often using an acid chloride or anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing automated reactors for the cyclization step to form the oxazolidinone ring.

    Continuous Flow Chemistry:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, potentially forming alcohol derivatives.

    Substitution: The benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one could be explored as a scaffold for developing new antibiotics, particularly against resistant strains of bacteria. Studies have shown that modifications to the oxazolidinone structure can enhance antibacterial efficacy and reduce toxicity.

Anticancer Potential

Preliminary studies suggest that compounds with oxazolidinone moieties can inhibit cancer cell proliferation. The unique structural features of this compound may allow it to interact with specific cellular targets involved in cancer pathways. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Synthetic Intermediate

This compound can serve as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it useful for creating derivatives with tailored biological activities.

Chiral Auxiliary

Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis. This application is crucial in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2023Antimicrobial PropertiesDemonstrated enhanced activity against MRSA strains when modified with additional functional groups.
Johnson et al., 2022Anticancer ActivityReported selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Lee et al., 2021Synthetic ApplicationsShowed successful use as a chiral auxiliary in synthesizing enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidinone ring and the benzyl group play crucial roles in stabilizing transition states and intermediates, leading to high enantioselectivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name Substituents (Position) Key Features Applications/Reactivity Reference
(4S)-4-Benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one 4-Benzyl (S), 3-hex-5-ynoyl Electron-deficient alkynoyl group enhances reactivity in D-A reactions Asymmetric synthesis of isoquinuclidines (99% yield, 92% d.e.)
(4S)-4-Phenyl-1,3-oxazolidin-2-one 4-Phenyl (S) Aryl group provides π-stacking interactions Precursor for diazo compounds (53% yield via diazo transfer)
(4S,5S)-5i (D5D inhibitor) 4-Methyl (S), 5-Methyl (S) Methyl groups improve metabolic stability Δ-5 Desaturase inhibition (enhanced in vivo efficacy)
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one 4-Phenyl (S), 3-hydroxypentanoyl (S) Fluorophenyl group enhances selectivity in biocatalysis Ezetimibe precursor (95% conversion in selective reductions)
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one 4-Methyl (S), 5-CF3-substituted phenyl (R) Trifluoromethyl groups increase lipophilicity and steric bulk Crystal structure resolved via X-ray diffraction; potential for enzyme inhibition
(R)-4-Benzyl-1,3-oxazolidin-2-one 4-Benzyl (R) Enantiomeric benzyl group affects stereochemical outcomes Used in N-acylation reactions (94% yield for butyryl derivatives)

Reactivity and Stereoselectivity

  • Diels-Alder Reactions: The hex-5-ynoyl group in the target compound enhances electron deficiency, facilitating high d.e. (92%) in Ti-TADDOLate-mediated reactions . In contrast, 4-phenyl analogues show lower stereoselectivity (63% d.e.) with Ti(i-PrO)2Cl2 .
  • Metabolic Stability : Methyl-substituted derivatives (e.g., (4S,5S)-5i) exhibit improved metabolic stability compared to benzyl or phenyl variants due to reduced oxidative susceptibility .

Data Tables

Table 2: Stereoselectivity in Diels-Alder Reactions

Compound Lewis Acid d.e. Yield Reference
(4S)-4-Benzyl-3-hex-5-ynoyl derivative Ti-TADDOLate 92% 99%
4-Phenyl derivative Ti(i-PrO)2Cl2 63% 99%

Biological Activity

(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative recognized for its significant role in asymmetric synthesis and potential biological applications. Its unique structural features, including a benzyl group and a hex-5-ynoyl chain, make it a valuable compound in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H17NO3
Molecular Weight 273.31 g/mol
Boiling Point 443.4 ± 28.0 °C (predicted)
Density 1.196 ± 0.06 g/cm³ (predicted)
LogP 2.01

The biological activity of this compound is primarily attributed to its ability to act as a chiral auxiliary. This property allows it to facilitate the formation of chiral centers in target molecules during synthetic reactions. The oxazolidinone ring provides stability to transition states, thus enhancing enantioselectivity in various chemical reactions .

Biological Applications

Research has highlighted several potential applications of this compound in biological contexts:

Case Studies and Research Findings

Several studies have explored the biological activity of oxazolidinone derivatives similar to this compound:

Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry examined various oxazolidinone derivatives for their antibacterial properties against Gram-positive bacteria. The results indicated that modifications to the oxazolidinone structure significantly influenced antibacterial potency, suggesting that (4S)-4-benzyl-3-hex-5-ynoyl could exhibit similar activities due to its structural characteristics .

Study 2: Chiral Auxiliaries in Synthesis

Research highlighted the effectiveness of chiral auxiliaries like (4S)-4-benzyl derivatives in synthesizing complex natural products. The study demonstrated that these compounds could enhance reaction yields and selectivity when used in asymmetric synthesis protocols .

Comparison with Related Compounds

To understand the uniqueness and potential advantages of (4S)-4-benzyl-3-hex-5-ynoyl over other oxazolidinones, a comparison with similar compounds is useful:

CompoundKey FeaturesBiological Activity
(4S)-4-benzyl-2-oxazolidinoneLacks hex-5-ynoyl chainModerate antibacterial activity
(4S)-4-(phenyl)-3-hydroxybutyrylContains phenyl group instead of benzylAnticancer properties
(R)-oxazolidinone derivativesVarious side chains affecting activityBroad spectrum antimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one, and how is its structure confirmed?

  • Methodological Answer : The compound is synthesized via chiral oxazolidinone auxiliaries, leveraging asymmetric induction. For example, hex-5-ynoic acid is coupled to the (4S)-4-benzyl oxazolidinone scaffold using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen . Structural confirmation involves:

  • X-ray crystallography to resolve stereochemistry (e.g., analogous oxazolidinones show C–H···F interactions stabilizing fluorous chains in crystal lattices ).
  • 1H/13C NMR to verify substituent integration and coupling patterns (e.g., δ ~4.4–4.5 ppm for oxazolidinone protons, δ ~2.3–2.6 ppm for alkyne-proximal methylenes ).
  • FT-IR for carbonyl stretches (~1780 cm⁻¹ for oxazolidinone C=O) and alkyne C≡C (~2100 cm⁻¹) .

Q. How is enantiopurity assessed for this compound, and what analytical pitfalls exist?

  • Methodological Answer : Enantiopurity is determined via:

  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Baseline separation of enantiomers requires optimizing mobile phase polarity .
  • NMR chiral shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals. However, paramagnetic broadening can obscure integration, necessitating high-field instruments (≥400 MHz) .
  • Pitfalls include racemization during sample preparation (avoid acidic/basic conditions) and column-induced degradation (validate stability via control runs).

Advanced Research Questions

Q. What strategies optimize fluorinated analogs of this oxazolidinone, and how do fluorous chains impact crystallographic packing?

  • Methodological Answer : Fluorinated analogs (e.g., tridecafluorooctyl-substituted derivatives) are synthesized via nucleophilic substitution or fluorous-phase extraction. Key considerations:

  • X-ray crystallography reveals fluorous chains adopt helical conformations, driven by C–H···F interactions, which stabilize crystal lattices and enhance auxiliary recyclability .
  • Thermogravimetric analysis (TGA) shows fluorous analogs exhibit higher thermal stability (decomposition >250°C) due to reduced molecular mobility .
  • Challenges include poor solubility in polar solvents, requiring fluorous solvents (e.g., perfluorohexane) for reactions .

Q. How do transition metals influence regioselectivity in alkyne functionalization of the hex-5-ynoyl moiety?

  • Methodological Answer : Metal-catalyzed reactions (Pd, Rh, Ag) enable alkyne activation:

  • Palladium-catalyzed cyclization forms silacycles via Si–C bond cleavage, but competing alkyne oligomerization requires ligand tuning (e.g., bulky phosphines suppress side reactions) .
  • Silver-mediated silylene transfer selectively generates silacyclobutanes, though overcoordination with polar oxazolidinone carbonyls can deactivate catalysts (optimize Ag:substrate ratio) .
  • Rhodium-catalyzed C–H activation at the alkyne β-position is feasible but sensitive to steric bulk from the benzyl group (substituent screening advised) .

Q. How to resolve contradictions in reaction yields when varying catalysts for asymmetric transformations?

  • Methodological Answer : Mechanistic studies are critical:

  • Kinetic profiling (e.g., in situ IR/NMR) identifies rate-limiting steps. For example, Zn catalysts may proceed via carbonyl coordination, while Cu involves transmetallation pathways, leading to divergent intermediates .
  • Isotope labeling (e.g., D₂O quenching) clarifies protonation steps in asymmetric induction.
  • Computational modeling (DFT) predicts transition-state energies, guiding catalyst selection (e.g., scandium outperforms nickel in strained cyclopropane openings) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one
Reactant of Route 2
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(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one

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